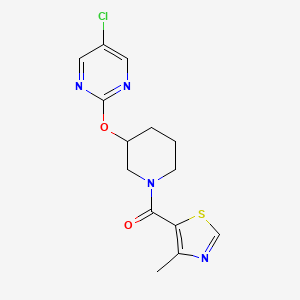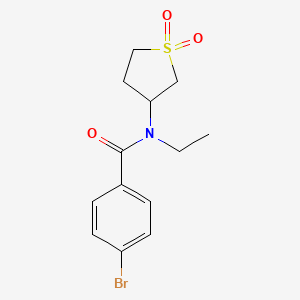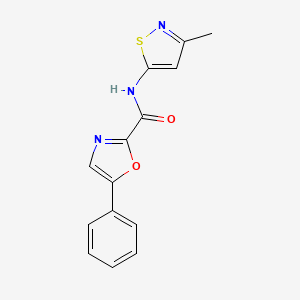
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one, also known as 4-methoxy-2-aminopyrrolidin-1-one (MAP), is an organic compound that has been studied for its potential applications in the fields of medicine and chemistry. It is a member of the pyrrolidinone family of compounds and is characterized by a nitrogen atom in the ring structure. MAP has been studied for its ability to act as a prodrug, as well as its ability to act as a substrate for various enzymes and its potential use in drug delivery systems.
Scientific Research Applications
Crystal Structure and Interactions
The crystal structure of a related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, demonstrates the molecule's ability to form stable crystal structures through hydrogen bonding and other intermolecular interactions. Such insights can be crucial for understanding the solid-state properties of similar compounds, which might be relevant for the design of new materials or drugs (M. Fazli Mohammat et al., 2008).
Corrosion Inhibition
Pyridine derivatives, including those with methoxyphenyl groups, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. The mechanism involves the adsorption of these molecules on the metal surface, protecting it from corrosion. Such studies highlight the potential industrial applications of similar compounds in protecting metals (K. R. Ansari et al., 2015).
Organic Synthesis and Drug Design
In organic chemistry, compounds with pyrrolidin-2-one structures serve as intermediates in the synthesis of various N-heterocycles, which are core structures in many pharmaceutical agents. The methodologies developed for the synthesis of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines provide valuable tools for the design and development of new drugs (R. D. de Figueiredo et al., 2006).
Photophysics and Photochemistry
The photophysical characteristics of compounds similar to 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one, such as those involving intramolecular charge transfer and proton transfer processes, are of interest in the field of photochemistry. Understanding these properties can lead to the development of new materials for photovoltaic applications or as molecular probes (S. Behera et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial activity studies of cyanopyridine and cyanopyrans derivatives against various microorganisms, including Mycobacterium tuberculosis, indicate the potential of similar compounds in developing new antibacterial and antitubercular agents. Such research underlines the importance of structural motifs found in this compound for medicinal chemistry (D. H. Vyas et al., 2009).
Future Directions
The future directions in the research and development of “1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the pharmacokinetic profile and optimizing the structure of the compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one, are known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives have been reported to demonstrate antiarrhythmic and antihypertensive properties
Cellular Effects
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity
Molecular Mechanism
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity .
properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNWLFSQLVOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)


![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)
![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)


![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)
![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)
![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)